3-(2-Trifluoromethylphenyl)picolinic acid
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Overview
Description
3-(2-Trifluoromethylphenyl)picolinic acid is a chemical compound that belongs to the family of picolinic acid derivatives. It has the molecular formula C13H8F3NO2 and a molecular weight of 267.20 g/mol. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, further connected to a picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trifluoromethylphenyl)picolinic acid typically involves the introduction of a trifluoromethyl group to a phenyl ring, followed by the attachment of this modified phenyl ring to a picolinic acid structure. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce the trifluoromethyl group.
Coupling Reactions: The trifluoromethylated aromatic compound can be coupled with picolinic acid derivatives using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Trifluoromethylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function by disrupting zinc binding. This interaction can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis .
Comparison with Similar Compounds
Similar Compounds
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: Another picolinic acid derivative with potential herbicidal activity.
Picolinic acid: A simpler derivative without the trifluoromethyl group, known for its role in zinc transport and immune modulation.
Uniqueness
3-(2-Trifluoromethylphenyl)picolinic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)9-5-3-7-17-11(9)12(18)19/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFFCLXGWVSTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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